molecular formula C24H20N2O5S B11653151 ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate

ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate

Cat. No.: B11653151
M. Wt: 448.5 g/mol
InChI Key: PWBTYTYWXPFAAK-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a thiophene ring, a phthalimide moiety, and an ester functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Phthalimide Moiety: The initial step often involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide structure.

    Attachment to the Thiophene Ring: The phthalimide derivative is then reacted with a thiophene derivative under conditions that facilitate the formation of the desired amide bond. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with ethanol, typically under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-scale reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for probing enzyme active sites or for use in drug design studies.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The phthalimide moiety can act as a pharmacophore, interacting with specific amino acid residues in the active site of enzymes, while the thiophene ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dioxolan-2-yl}acetate
  • Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate

Uniqueness

Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H20N2O5S/c1-3-31-24(30)18-13-19(15-9-5-4-6-10-15)32-21(18)25-20(27)14(2)26-22(28)16-11-7-8-12-17(16)23(26)29/h4-14H,3H2,1-2H3,(H,25,27)

InChI Key

PWBTYTYWXPFAAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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